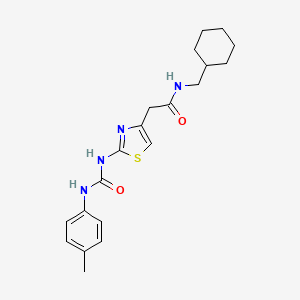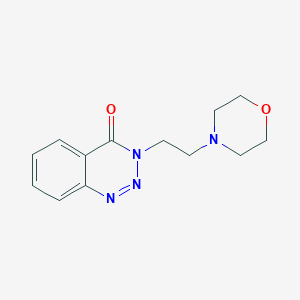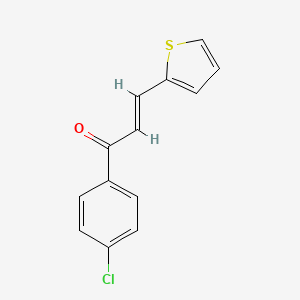
1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one is a novel compound with interesting biological and pharmacological properties. It has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and metabolic disorders. The compound is a member of the thienylprop-2-en-1-one family of compounds, which are characterized by their unique structure and high solubility in both water and organic solvents. The compound has been synthesized using various methods, including the use of palladium-catalyzed cross-coupling reactions, and has been studied for its potential therapeutic applications.
科学的研究の応用
1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and metabolic disorders. The compound has been studied for its potential therapeutic applications in both in vivo and in vitro experiments.
In Vivo
In vivo experiments have demonstrated that 1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one has anti-inflammatory, anti-proliferative, and anti-metastatic properties. In addition, the compound has been shown to inhibit the growth of cancer cells in animal models.
In Vitro
In vitro experiments have demonstrated that 1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one has anti-inflammatory, anti-proliferative, and anti-metastatic properties. The compound has also been shown to have anti-angiogenic and anti-fibrotic effects.
作用機序
The mechanism of action of 1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one is not fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). In addition, the compound has been shown to modulate the expression of various genes involved in cell growth and apoptosis.
生物活性
1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one has been shown to have anti-inflammatory, anti-proliferative, and anti-metastatic properties. In addition, the compound has been shown to inhibit the growth of cancer cells in animal models and to have anti-angiogenic and anti-fibrotic effects.
Biochemical and Physiological Effects
This compound has been shown to modulate the expression of various genes involved in cell growth and apoptosis. In addition, the compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
実験室実験の利点と制限
The use of 1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one in laboratory experiments has several advantages, including its high solubility in both water and organic solvents, its ability to modulate the expression of various genes involved in cell growth and apoptosis, and its potential to inhibit the activity of certain enzymes. However, the compound has several limitations, including its lack of specificity for certain enzymes and its potential to cause adverse side effects in some cases.
将来の方向性
1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one has potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and metabolic disorders. Future studies should focus on further elucidating the mechanism of action of the compound and its potential therapeutic applications. In addition, further research should be conducted to investigate the potential side effects of the compound and to optimize its use in laboratory experiments. Other potential future directions include the development of novel synthetic methods for the synthesis of this compound and the evaluation of its effects on other diseases, such as neurological disorders, autoimmune diseases, and infectious diseases.
合成法
1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one can be synthesized using a variety of methods, including palladium-catalyzed cross-coupling reactions. This method involves the coupling of a 4-chlorophenyl moiety with a 2-thienyl moiety in the presence of a palladium catalyst. The resulting product is a this compound compound with a high degree of purity.
特性
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClOS/c14-11-5-3-10(4-6-11)13(15)8-7-12-2-1-9-16-12/h1-9H/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYGXTIHTHBSOA-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2903965.png)
![2-Chloro-N-methyl-N-[(2-methylpyrazol-3-yl)methyl]propanamide](/img/structure/B2903967.png)
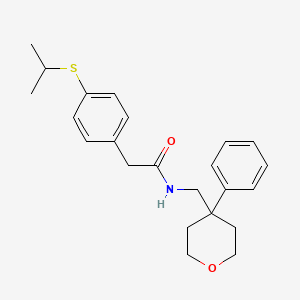
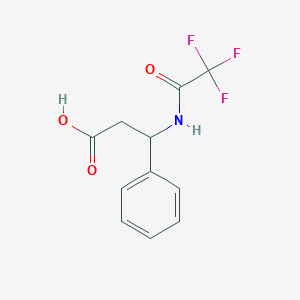
![Methyl 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)butanoate](/img/structure/B2903971.png)
![6-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2903973.png)
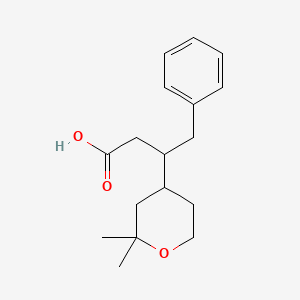
![(S)-1-[(4-Methoxyphenyl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B2903979.png)
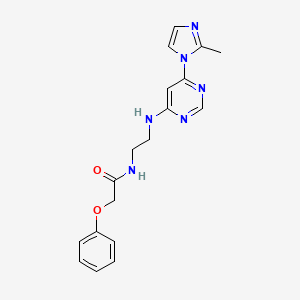
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide](/img/structure/B2903981.png)
![2-dimethoxyphosphoryl-1-[(4R,5R)-5-[(1R)-1-hydroxy-2-phenylmethoxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethanone](/img/structure/B2903983.png)
![4-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2903985.png)
